molecular formula C7H4ClFN4 B12531261 5-(3-chloro-4-fluorophenyl)-2H-tetrazole CAS No. 651769-40-3

5-(3-chloro-4-fluorophenyl)-2H-tetrazole

Cat. No.: B12531261
CAS No.: 651769-40-3
M. Wt: 198.58 g/mol
InChI Key: HTVYWKMEFLTJDF-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluorophenyl)-2H-tetrazole (CAS 651769-40-3) is a heterocyclic compound with the molecular formula C₇H₄ClFN₄ and a molecular weight of 198.58 g/mol . It features a tetrazole ring substituted with a 3-chloro-4-fluorophenyl group. This compound is of interest in medicinal and materials chemistry due to the tetrazole moiety’s metabolic stability and ability to mimic carboxylate groups, making it a candidate for drug design and energetic materials .

Properties

CAS No.

651769-40-3

Molecular Formula

C7H4ClFN4

Molecular Weight

198.58 g/mol

IUPAC Name

5-(3-chloro-4-fluorophenyl)-2H-tetrazole

InChI

InChI=1S/C7H4ClFN4/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)

InChI Key

HTVYWKMEFLTJDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-fluorophenyl)-2H-tetrazole typically involves the reaction of 3-chloro-4-fluoroaniline with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the tetrazole ring. The process can be summarized as follows:

    Starting Material: 3-chloro-4-fluoroaniline

    Reagent: Sodium azide

    Solvent: Dimethylformamide (DMF) or similar

    Catalyst: Copper sulfate or other suitable catalysts

    Conditions: Elevated temperature (80-120°C), controlled pH

Industrial Production Methods

Industrial production of 5-(3-chloro-4-fluorophenyl)-2H-tetrazole may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-4-fluorophenyl)-2H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The tetrazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various tetrazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antihypertensive Effects
Recent studies have explored the antihypertensive properties of derivatives of 5-(3-chloro-4-fluorophenyl)-2H-tetrazole. For instance, a derivative known as LQFM-21 was tested on spontaneously hypertensive rats, demonstrating a reduction in mean arterial pressure and improvement in vascular conductance metrics. This suggests potential as a therapeutic agent for hypertension management .

Anticancer Activity
The compound has shown promise in cancer research. A study indicated that tetrazole derivatives could inhibit tumor cell proliferation effectively. Specifically, the compound's structural features allow it to bind to tubulin, a target for anticancer drugs, enhancing its potential as an anticancer agent .

Agricultural Applications

Pesticide Development
5-(3-chloro-4-fluorophenyl)-2H-tetrazole is utilized in the formulation of agrochemicals. Its efficacy against pests is notable when compared to traditional pesticides, offering environmentally friendly alternatives that reduce ecological impacts while maintaining agricultural productivity .

Research Findings:

ApplicationEfficacyReference
Pest controlEffective against various pests
Environmental impactLower toxicity compared to traditional pesticides

Material Science

Polymer Formulations
In material science, 5-(3-chloro-4-fluorophenyl)-2H-tetrazole is incorporated into polymer formulations to enhance thermal stability and mechanical properties. This application is crucial for developing durable materials used in various industrial applications .

Analytical Chemistry

Reagent Use
The compound serves as a reagent in analytical chemistry, aiding in the detection and quantification of other compounds. Its role is vital for quality control processes across different industries, ensuring product safety and compliance with regulatory standards .

Case Study 1: Antihypertensive Research

A study conducted on LQFM-21 demonstrated significant reductions in blood pressure among hypertensive rats, indicating its potential as a new antihypertensive drug. The study measured various physiological parameters including heart rate and vascular conductance, showing promising results for future clinical applications .

Case Study 2: Anticancer Activity

In vitro tests on derivatives of 5-(3-chloro-4-fluorophenyl)-2H-tetrazole revealed its ability to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism involved modulation of critical signaling pathways related to cell proliferation and survival .

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-fluorophenyl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Halogen-Substituted Analogues

Compound Name Molecular Formula Substituents Key Features Reference
5-(3-Chloro-4-fluorophenyl)-2H-tetrazole C₇H₄ClFN₄ 3-Cl, 4-F on phenyl Planar tetrazole ring; Cl and F induce steric and electronic effects
5-(4-Chlorophenyl)-2H-tetrazole C₇H₅ClN₄ 4-Cl on phenyl Simpler substitution pattern; lower steric hindrance
5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole C₉H₆FN₅ 3-F on phenyl, pyrazole linkage Extended conjugation; enhanced antinociceptive activity vs. morphine
5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole C₈H₅F₃N₄ 4-CF₃ on phenyl Strong electron-withdrawing group; higher thermal stability
5-(Fluorodinitromethyl)-2H-tetrazole C₂HFN₅O₄ Fluorodinitromethyl group High-energy material; oxygen balance (OB) = 29.4% (combustion to CO)

Key Observations :

  • Halogen Effects: The 3-chloro-4-fluoro substitution in the target compound creates a unique steric and electronic profile compared to monosubstituted analogues (e.g., 4-chloro or 4-fluoro derivatives). This dual halogenation may enhance binding specificity in therapeutic applications .
  • Crystal Packing : Isostructural compounds (e.g., chloro vs. bromo derivatives) exhibit similar molecular conformations but distinct crystal packing due to halogen size differences. For example, Cl (van der Waals radius = 1.80 Å) vs. Br (1.95 Å) alters intermolecular distances and lattice energies .

Table 2: Pharmacological Profiles of Tetrazole Derivatives

Compound Name Biological Activity Efficacy (vs. Morphine) Mechanism Notes Reference
5-(3-Chloro-4-fluorophenyl)-2H-tetrazole Not explicitly reported (theoretical potential) Predicted interaction with ion channels
Racecadotril-tetrazole-amino acid derivatives (15a-l) Antinociceptive (hot plate test) 2–3× higher latency Hybridization strategy enhances affinity
6-(4-Chlorophenoxy)tetrazolo[5,1-a]phthalazine Analgesic 1.5× higher latency Synergistic π-π stacking with receptors
5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole Antimicrobial (theoretical) Sulfonyl group enhances membrane penetration

Key Observations :

  • Chlorophenoxy and trifluoromethyl substituents improve metabolic stability and target binding in related compounds, highlighting the importance of substitution patterns .

Energetic and Thermal Properties

Table 3: Energetic Material Comparisons

Compound Name Oxygen Balance (OB) Thermal Stability (°C) Sensitivity (Impact/Friction) Application Reference
5-(Fluorodinitromethyl)-2H-tetrazole 29.4% (to CO) >150 Moderate (IS = 3 J, FS = 36 N) Rocket propellants
5-(Trifluoromethyl)-2H-tetrazole (Na salt) 200–250 Low Pharmaceuticals
5-(3-Chloro-4-fluorophenyl)-2H-tetrazole Not reported Drug precursors

Key Observations :

  • Fluorodinitromethyl-substituted tetrazoles exhibit high oxygen balance, making them suitable as oxidizers in propellants, whereas the target compound’s applications are likely confined to medicinal chemistry due to its lower OB .
  • Sodium salts of trifluoromethyltetrazoles show enhanced thermal stability, suggesting that metallation could improve the target compound’s applicability in high-temperature processes .

Biological Activity

5-(3-Chloro-4-fluorophenyl)-2H-tetrazole is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound 5-(3-chloro-4-fluorophenyl)-2H-tetrazole features a tetrazole ring which is known for its ability to interact with various biological targets. The presence of the 3-chloro-4-fluorophenyl substituent enhances its pharmacological profile, making it a candidate for further investigation in drug development.

Anticancer Activity

Recent studies have demonstrated the cytotoxic potential of tetrazole derivatives against various cancer cell lines. For instance, compounds structurally related to 5-(3-chloro-4-fluorophenyl)-2H-tetrazole exhibited significant antiproliferative effects against MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The average IC50 values for these compounds were reported as follows:

CompoundCell LineIC50 (μM)
3aMCF-794.25
3bMCF-768.16
3ePC332.59
3fPC354.99
3gPC355.53

These results indicate that certain derivatives possess potent anticancer properties, warranting further exploration into their mechanisms of action .

Antimicrobial Activity

The antimicrobial efficacy of tetrazole derivatives, including those similar to 5-(3-chloro-4-fluorophenyl)-2H-tetrazole, has been extensively studied. In vitro assays revealed that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. Notably, one derivative demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains, outperforming Ciprofloxacin in some cases .

CompoundBacterial StrainMIC (µg/mL)
5-(3-chloro-4-fluorophenyl)-2H-tetrazoleE. coli0.25
S. aureus0.5
P. aeruginosa1

These findings suggest that derivatives of tetrazoles could serve as effective antimicrobial agents in clinical settings .

Anti-inflammatory and Other Activities

Beyond anticancer and antimicrobial properties, tetrazole derivatives have shown promise in anti-inflammatory applications. For example, compounds similar to 5-(3-chloro-4-fluorophenyl)-2H-tetrazole were evaluated for their ability to inhibit inflammatory pathways and showed greater anti-inflammatory activity than curcumin in certain assays . Additionally, some studies reported that these compounds could also exhibit antioxidant and antidiabetic properties .

Case Studies

  • Cytotoxicity Against Lung Carcinoma : A study assessed the cytotoxic effects of various tetrazole derivatives on the A549 lung carcinoma cell line, revealing that while some compounds had limited toxicity at lower concentrations, others demonstrated significant growth inhibition at higher doses .
  • Molecular Docking Studies : Molecular docking analyses have indicated that certain tetrazoles exhibit strong binding affinities toward targets such as bacterial type II topoisomerases, suggesting potential mechanisms by which they exert their antimicrobial effects .

Q & A

Q. What are the key synthetic methodologies for 5-(3-chloro-4-fluorophenyl)-2H-tetrazole and its derivatives?

The synthesis typically involves cycloaddition reactions or functionalization of pre-existing tetrazole scaffolds. For example, heterocyclic intermediates like chlorobenzyl-oxy-phenyl-ethyl-thio-tetrazole derivatives can be synthesized via nucleophilic substitution under catalytic conditions (e.g., PEG-400 medium with Bleaching Earth Clay at 70–80°C) . Reaction progress is monitored via TLC, and purification involves recrystallization from aqueous acetic acid . Optimization parameters include solvent choice, catalyst loading, and temperature control to enhance yield and purity.

Q. Which spectroscopic techniques are essential for characterizing 5-(3-chloro-4-fluorophenyl)-2H-tetrazole?

  • IR Spectroscopy : Identifies functional groups (e.g., tetrazole ring N–H stretching at ~2500–3300 cm⁻¹ and C–Cl/F vibrations at 600–800 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns chemical shifts for aromatic protons (δ 7.2–8.0 ppm) and tetrazole protons (δ 8.5–9.5 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.

Q. How can reaction conditions be optimized to minimize byproducts in tetrazole synthesis?

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Employ phase-transfer catalysts (e.g., PEG-400) to enhance reactivity in heterogeneous systems .
  • Adjust stoichiometry of reactants (e.g., 1:1 molar ratio of tetrazole precursors to halogenated aryl compounds) to suppress dimerization .

Advanced Research Questions

Q. What crystallographic strategies are used to resolve the crystal structure of 5-(3-chloro-4-fluorophenyl)-2H-tetrazole derivatives?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is critical for structural refinement. Parameters include:

  • Data collection at low temperatures (e.g., 100 K) to reduce thermal motion.
  • Use of high-resolution detectors and Mo/Kα radiation (λ = 0.71073 Å).
  • Refinement of anisotropic displacement parameters and hydrogen bonding networks .
    For example, a related compound, 2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole, was resolved with R factor = 0.053 using SHELXL .

Q. How can computational methods predict the electronic properties of 5-(3-chloro-4-fluorophenyl)-2H-tetrazole?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, electrostatic potential maps, and charge distribution to correlate with reactivity.
  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability.
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzymes or receptors) .

Q. What protocols ensure safe handling of energetic tetrazole derivatives?

  • Avoid mechanical friction, heat, or electrostatic discharge.
  • Store compounds in inert atmospheres (e.g., argon) at low temperatures.
  • Use remote-controlled equipment for synthesis and characterization of high-energy materials (e.g., fluorodinitromethyl-tetrazoles) .

Q. How can bioactivity studies be designed to evaluate antimicrobial potential?

  • Microbial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) via broth microdilution to determine minimum inhibitory concentrations (MICs).
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity .

Q. How are data contradictions resolved in spectral analysis?

  • Cross-validate NMR/IR data with computational predictions (e.g., ChemDraw or Gaussian simulations).
  • Perform heteronuclear correlation experiments (e.g., HSQC, HMBC) to confirm connectivity in ambiguous cases .

Q. What strategies improve regioselectivity in tetrazole functionalization?

  • Directing groups (e.g., nitro or methoxy substituents) can guide electrophilic substitution on the aryl ring.
  • Transition-metal catalysis (e.g., Pd-mediated cross-coupling) for C–H activation at specific positions .

Q. How are stability studies conducted under varying pH and temperature conditions?

  • Accelerated Degradation Testing : Incubate compounds in buffers (pH 1–13) at 40–60°C for 48–72 hours, followed by HPLC analysis to quantify decomposition products .
  • Thermogravimetric Analysis (TGA) : Measures thermal stability up to 500°C under nitrogen/air atmospheres.

Methodological Notes

  • Crystallography : SHELX programs are preferred for small-molecule refinement due to robust handling of twinned data and high-resolution inputs .
  • Synthesis : PEG-400 and ionic liquids enhance reaction efficiency in heterogeneous systems .
  • Safety : Energetic derivatives require specialized protocols (e.g., remote handling, blast shields) .

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